molecular formula C11H15N3O4 B3252769 Tert-butyl 4-amino-3-nitrophenylcarbamate CAS No. 219492-81-6

Tert-butyl 4-amino-3-nitrophenylcarbamate

Cat. No. B3252769
CAS RN: 219492-81-6
M. Wt: 253.25 g/mol
InChI Key: RUVAEQDTSNIFKU-UHFFFAOYSA-N
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Description

“Tert-butyl 4-amino-3-nitrophenylcarbamate” is a chemical compound with the molecular formula C11H15N3O4 . It is also known as "tert-butyl (4-aminobenzyl)carbamate" .


Synthesis Analysis

The synthesis of compounds similar to “Tert-butyl 4-amino-3-nitrophenylcarbamate” has been reported in the literature. For instance, tert-butyl esters of Nα-protected amino acids have been prepared from tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-amino-3-nitrophenylcarbamate” consists of a carbamate group (CO2) attached to a tert-butyl group (C(CH3)3), a nitro group (NO2), and an amino group (NH2) on a phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-amino-3-nitrophenylcarbamate” include a molecular weight of 222.28, a predicted density of 1.095±0.06 g/cm3, a melting point of 75-78°C (lit.), a predicted boiling point of 382.3±25.0 °C, a flash point of 185°C, and a vapor pressure of 4.78E-06mmHg at 25°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-amino-3-nitrophenylcarbamate is utilized as an intermediate in the synthesis of various biologically active compounds. For example, Bingbing Zhao et al. (2017) reported the synthesis of an intermediate compound used in the production of omisertinib (AZD9291), a drug for the treatment of non-small cell lung cancer. This synthesis process involves steps like acylation, nucleophilic substitution, and reduction, demonstrating the chemical versatility and utility of tert-butyl derivatives in complex organic syntheses (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

Intermediate in Synthesis of Benziimidazole Compounds

Liu Ya-hu (2010) discussed the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, emphasizing its role as an important intermediate for synthesizing biologically active benziimidazole compounds. This highlights another avenue where tert-butyl derivatives are crucial in medicinal chemistry (Liu Ya-hu, 2010).

Development of Organosoluble and Light-Colored Fluorinated Polyimides

Chin‐Ping Yang, Yu-Yang Su, & H. Chiang (2006) investigated the creation of organosoluble and light-colored fluorinated polyimides using a tert-butyl substituted diamine monomer. This research demonstrates the application of tert-butyl derivatives in the field of polymer chemistry, particularly in developing materials with specific optical and solubility properties (Chin‐Ping Yang, Yu-Yang Su, & H. Chiang, 2006).

Future Directions

The use of tert-butyl groups as probes for NMR studies of macromolecular complexes has been explored, which could potentially be applicable to the study of “Tert-butyl 4-amino-3-nitrophenylcarbamate” and similar compounds .

Mechanism of Action

Target of Action

Tert-butyl 4-amino-3-nitrophenylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . The primary targets of this compound are therefore likely to be amines, particularly in the context of peptide synthesis .

Mode of Action

The compound interacts with its targets (amines) by forming a carbamate protecting group . This is achieved through a nucleophilic addition-elimination reaction . The protecting group can be removed with strong acid (trifluoroacetic acid) or heat . This allows for transformations of other functional groups without interference from the amine group .

Biochemical Pathways

Given its role as a protecting group for amines, it can be inferred that it plays a crucial role in the synthesis of peptides . By protecting the amine group, it allows for the selective reaction of other functional groups in the peptide chain .

Pharmacokinetics

As a protecting group, its bioavailability would be largely determined by the properties of the compound it is protecting and the conditions under which it is removed .

Result of Action

The primary result of the action of Tert-butyl 4-amino-3-nitrophenylcarbamate is the protection of amine groups during the synthesis of peptides . This allows for selective reactions with other functional groups, facilitating the synthesis of complex peptide chains .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-amino-3-nitrophenylcarbamate are influenced by various environmental factors. For instance, the compound can be removed with strong acid (trifluoroacetic acid) or heat . Therefore, the pH and temperature of the environment would significantly impact its action and stability .

properties

IUPAC Name

tert-butyl N-(4-amino-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVAEQDTSNIFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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